N-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}pyrimidin-2-amine
Description
Properties
IUPAC Name |
[3-(pyrimidin-2-ylamino)azetidin-1-yl]-(4-thiophen-2-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c23-17(14-6-4-13(5-7-14)16-3-1-10-24-16)22-11-15(12-22)21-18-19-8-2-9-20-18/h1-10,15H,11-12H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOSCZCOLOIVLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC=CS3)NC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Moiety: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine.
Azetidine Ring Formation: The azetidine ring is introduced via cyclization reactions, often using azetidinone intermediates.
Thiophene Substitution: The thiophene ring is incorporated through a substitution reaction, typically involving thiophene-2-carboxaldehyde.
Final Coupling: The final step involves coupling the pyrimidine-azetidine intermediate with the thiophene derivative under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, N-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}pyrimidin-2-amine is investigated for its potential therapeutic effects. It may have applications in treating diseases such as cancer, infections, or inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from the evidence, focusing on structural motifs, synthesis, and inferred bioactivity.
Pyrimidin-2-amine Derivatives with Azetidine Moieties
Key Differences :
- This may enhance membrane permeability or target binding compared to simpler azetidine-pyrimidines.
- The dihydrochloride salt in highlights a common strategy to improve solubility, which the target compound may adopt if ionization is feasible at the pyrimidine amine.
Pyrimidin-2-amine Derivatives with Thiophene Substituents
Key Differences :
- Compound 11a () shares the thiophene-pyrimidine motif but replaces the azetidine with a phenoxy group. Its antitumor activity suggests the target compound may similarly target EGFR or related kinases.
- The thiazole analog () demonstrates how sulfur-containing heterocycles can be tailored; however, thiophene’s electron-rich nature may offer distinct electronic interactions compared to thiazole.
Azetidine-Containing Compounds with Aromatic Substituents
Key Differences :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
